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Chemical Profile of Letaxaban

The table below summarizes the core chemical and pharmacological identity of Letaxaban:

Property Description

Generic Name Letaxaban [1]

Code Name TAK-442 [1]

Chemical Formula C₂₂H₂₆ClN₃O₅S [1]

Molecular Weight 479.977 g/mol [1]

Chemical Structure A chloronaphthalene-based small molecule [1]

Mechanism of
Action

Direct, selective inhibitor of coagulation Factor Xa (FXa) [1]

Modality Small Molecule [1]

Development
Status

Discontinued (Phase II for Venous Thromboembolism and Acute Coronary
Syndrome) [2]
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Mechanism of Action and Coagulation Context

Letaxaban was designed to directly inhibit Factor Xa (FXa), a trypsin-like serine protease that holds a

central position in the coagulation cascade [3]. This cascade is a stepwise amplification process where

Factor Xa sits at the convergence point of the intrinsic (contact activation) and extrinsic (tissue factor)

pathways [3] [4].

The following diagram illustrates the central role of Factor Xa and the point of inhibition for Letaxaban.
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Factor Xa's role in coagulation and Letaxaban's inhibitory point.

Inhibiting Factor Xa blocks the downstream burst of thrombin generation, preventing the formation of stable

fibrin clots. As a direct inhibitor, Letaxaban binds to Factor Xa without requiring a cofactor like

antithrombin III, differentiating it from indirect inhibitors such as heparin [3] [5].

Structural Insights and Binding Interactions

The high potency and selectivity of Factor Xa inhibitors like Letaxaban are achieved through specific

interactions with key subsites within the enzyme's active pocket [6] [7].

The schematic below models the typical binding of an FXa inhibitor, highlighting the critical interactions

that drive affinity and specificity.

Inhibitor Molecule (e.g., Letaxaban)

Factor Xa Enzyme

P1 Fragment
(Chloronaphthalene)

S1 Subsite
('Hydrophobic Hole')

Hydrophobic
Interaction

Catalytic Residues

Key H-bonds
(e.g., with D189)

P4 Fragment
(e.g., Sulfoximine)

S4 Subsite
('Aromatic Box')

Aromatic/Stacking
Interaction

Click to download full resolution via product page

Model of Factor Xa inhibitor binding in the enzyme active site.

Research into anthranilamide-based Factor Xa inhibitors (the chemotype to which Letaxaban belongs)

explored the use of a weakly basic sulfoximine group as a novel P4 binding element. This group was

designed to interact favorably with the S4 "aromatic box" of Factor Xa, contributing to potent inhibition

while potentially improving pharmacokinetic properties compared to strongly basic amidine groups used in

earlier inhibitors [7].
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Preclinical and Clinical Data Summary

Although comprehensive clinical data is limited due to its discontinued status, available information from

research contexts is summarized below.

Data Category Key Findings

In Vitro FXa
Inhibition

Potent inhibitory activity against human Factor Xa. Specific IC₅₀/Kᵢ values for
Letaxaban are not listed, but the anthranilamide series from which it originated

demonstrated strong FXa inhibition [7].

Ex Vivo/In Vivo
Efficacy

In animal models (e.g., rat venous thrombosis), related compounds showed

excellent efficacy and favorable oral bioavailability [7].

Clinical
Indications
(Trials)

Phase II trials for prevention/therapy of Venous Thromboembolism (VTE) and

Acute Coronary Syndrome (ACS) [1].

Clinical
Outcome

Development was discontinued after Phase II trials for commercial/strategic
reasons [2] [7].

Methodologies for Key Experiments

The following experimental approaches are central to establishing the profile of a drug like Letaxaban.

1. In Vitro Factor Xa Inhibition Assay

Purpose: To determine the potency of a compound by measuring its ability to inhibit purified human
Factor Xa enzyme.

Protocol: A chromogenic substrate specific for Factor Xa is used. The enzyme, buffer, and various
concentrations of the inhibitor (Letaxaban) are mixed. The reaction is initiated by adding the

substrate, and the rate of substrate cleavage is measured spectrophotometrically. The IC₅₀ value
(concentration inhibiting 50% of enzyme activity) is calculated from the dose-response curve [7] [5].

2. Ex Vivo Coagulation Monitoring (Prothrombin Time)

Purpose: To assess the functional anticoagulant effect of the drug in plasma.
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Protocol: Blood is collected from animals or humans after drug administration, and plasma is

prepared. Prothrombin Time (PT) is measured by adding thromboplastin and calcium to the plasma
and recording the time taken for a clot to form. The result is often reported as PTCT₂, the

concentration of the drug required to double the clotting time, providing a direct link between plasma
drug levels and pharmacological effect [7] [8].

3. In Vivo Antithrombotic Efficacy Model

Purpose: To evaluate the ability of the drug to prevent thrombosis in a living organism.
Protocol: A common model is the rat venous thrombosis model. Thrombosis is induced by, for

example, applying pressure to the vena cava or introducing a foreign substance. Test compounds are
administered orally to different groups of animals. After a set period, the thrombus is removed and

weighed. The percentage inhibition of thrombus formation in treated groups compared to a
control group is calculated to quantify efficacy [7].

4. Molecular Dynamics (MD) Simulation for Selectivity Analysis

Purpose: To understand the dynamic interactions between the inhibitor and the target enzyme at an
atomic level, which can explain potency and selectivity.

Protocol: A 3D structure of the protein-ligand complex (e.g., Factor Xa with Letaxaban) is used as a
starting point. The system is solvated in water and ions are added. Simulations are run for tens to

hundreds of nanoseconds. Trajectories are analyzed for ligand movement stability, hydrogen
bond occupancy, and hydrophobic contact frequencies with key residues (e.g., D189 in the S1

pocket). This helps identify interaction "fingerprints" responsible for selective inhibition over similar
enzymes like Factor IXa [6].

Letaxaban represents a specific approach within the anthranilamide class of FXa inhibitors. While it did not

reach the market, its research history contributes valuable knowledge to medicinal chemistry and

anticoagulant development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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